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Abstract

Entinostat (also known as MS-275 and SNDX-275) is a potent, orally bioavailable, and
selective inhibitor of Class | and IV histone deacetylases (HDACSs). This technical guide
provides a comprehensive overview of the discovery and chemical synthesis of Entinostat,
intended for researchers, scientists, and professionals in the field of drug development. The
document details the initial identification of this novel benzamide derivative by Mitsui
Pharmaceuticals, its mechanism of action, and a summary of its pharmacokinetic and
pharmacodynamic properties. Furthermore, it provides detailed experimental protocols for its
chemical synthesis and visual representations of the key signaling pathways it modulates.

Discovery and Development

Entinostat was first synthesized and described by researchers at Mitsui Pharmaceuticals in
the late 1990s as part of a program to discover novel antitumor agents.[1] The initial research
focused on developing benzamide derivatives as a new class of HDAC inhibitors.

The seminal work by Suzuki et al. in 1999, published in the Journal of Medicinal Chemistry,
detailed the synthesis and structure-activity relationships of a series of novel benzamide
derivatives.[1][2][3] In this study, MS-275, which would later be named Entinostat, was
identified as a particularly potent compound with significant in vivo antitumor activity.[1][2] A key
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finding from this initial research was that a 2'-amino group on the benzanilide moiety was
crucial for the HDAC inhibitory activity.[2]

Following its initial discovery, Entinostat was licensed to Syndax Pharmaceuticals for further
clinical development.[4] It has since been investigated in numerous clinical trials for a variety of
cancers, most notably in combination with other therapies for advanced breast cancer, for
which it has received Breakthrough Therapy Designation from the U.S. Food and Drug
Administration (FDA).[4]

Mechanism of Action

Entinostat is a selective inhibitor of Class | histone deacetylases (HDACSs), particularly
HDAC1, HDAC2, and HDAC3, and also shows activity against the Class IV HDAC, HDAC11.[5]
[6][7] HDACSs are a class of enzymes that remove acetyl groups from the lysine residues of
histones, leading to a more condensed chromatin structure and transcriptional repression of
certain genes. By inhibiting these enzymes, Entinostat leads to the accumulation of acetylated
histones, resulting in a more relaxed chromatin state and the re-expression of silenced tumor
suppressor genes.[6][8]

This epigenetic modulation triggers a cascade of downstream cellular events, including:

o Cell Cycle Arrest: Entinostat induces the expression of the cyclin-dependent kinase inhibitor
p21, leading to G1 cell cycle arrest.[9][10]

o Apoptosis: The compound promotes programmed cell death by downregulating anti-
apoptotic proteins such as Bcl-xL and XIAP (X-linked inhibitor of apoptosis protein).[9][10]

e Modulation of Signaling Pathways: Entinostat has been shown to interfere with key
oncogenic signaling pathways, including the Her-2/HSP90 and FLT3 pathways.[11][12][13]
[14]

Quantitative Data
HDAC Inhibition

The inhibitory activity of Entinostat against various HDAC isoforms is summarized in the table
below.
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HDAC Isoform

IC50 (nM)

HDAC1 243[15], 510[16]
HDAC2 453[15]

HDAC3 248[15], 1700[16]
HDAC4 >100,000[16]
HDAC6 >100,000[16]
HDACS >100,000[16]
HDAC10 >100,000[16]

Pharmacokinetic Parameters

Pharmacokinetic data for Entinostat from various clinical studies are presented below.
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Study Cmax AUC
. Dose Tmax (h) t1/2 (h)
Population (ng/mL) (h*ng/mL)
Rhabdomyos
arcoma 2.5 mg/kg 435.6
) 569.4 0.25 -

Xenograft (oral, b.i.d.) (AUCO0-12 h)
Mice
Chinese
Postmenopau

3 mg/week 18.7+6.2 4.0 (2.0-8.0) 73.1+20.9 1030 + 340
sal Women
with MBC
Chinese
Postmenopau

5 mg/week 325+12.1 4.0 (1.0-8.0) 88.5+36.4 1960 + 830
sal Women

with MBC

Patients with 4 mg/m2
Advanced (every other 39.9+423 1.0 (0.5-2.0) 85.3+45.1 1090 + 1610
Solid Tumors  week)

Patients with 6 mg/m?2
Advanced (every other 59.8 +34.0 1.0 (0.5-2.0) 101 +£48.2 1650 £ 918
Solid Tumors  week)

Chemical Synthesis

The original synthesis of Entinostat (MS-275) was reported by Suzuki et al. in 1999. A detailed
protocol based on this and subsequent publications is provided below.

Synthesis of 4-({[(Pyridin-3-
yl)methoxy]carbonyl}amino)methyl)benzoic acid
(Intermediate 1)

o Step 1: Activation of Pyridin-3-ylmethanol. To a solution of pyridin-3-ylmethanol in a suitable
aprotic solvent (e.g., dichloromethane), add an activating agent such as N,N'-disuccinimidyl
carbonate (DSC) or triphosgene in the presence of a non-nucleophilic base (e.g.,
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triethylamine) at O °C. Stir the reaction mixture at room temperature until the activation is
complete (monitored by TLC).

o Step 2: Coupling with 4-(Aminomethyl)benzoic acid. To the activated intermediate from Step
1, add a solution of 4-(aminomethyl)benzoic acid in a suitable solvent (e.g., a mixture of
water and a polar aprotic solvent like DMF or DMSO) and a base (e.g., sodium bicarbonate).
Stir the reaction at room temperature until completion.

o Step 3: Work-up and Purification. Acidify the reaction mixture with a dilute acid (e.g., 1N HCI)
to precipitate the product. Collect the solid by filtration, wash with water, and dry under
vacuum to yield Intermediate 1.

Synthesis of Entinostat (Final Product)

o Step 1: Amide Coupling. To a solution of Intermediate 1 in a polar aprotic solvent (e.g., DMF),
add a coupling agent such as HATU or HBTU, and a non-nucleophilic base (e.g., DIPEA).
Stir the mixture for a few minutes to activate the carboxylic acid.

o Step 2: Addition of o-Phenylenediamine. Add o-phenylenediamine to the reaction mixture.
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

e Step 3: Work-up and Purification. Pour the reaction mixture into water to precipitate the
crude product. Collect the solid by filtration and wash with water. Purify the crude product by
column chromatography on silica gel or by recrystallization from a suitable solvent system
(e.g., ethanol/water) to afford pure Entinostat.

Characterization

The final product should be characterized by standard analytical techniques, including *H NMR,
13C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathways and Experimental Workflows
Entinostat's Core Mechanism of Action
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Caption: Entinostat inhibits HDACSs, leading to histone hyperacetylation and tumor suppressor
gene expression.
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Caption: Entinostat induces apoptosis through p21 upregulation and downregulation of Bcl-xL
and XIAP.

Modulation of the Her-2/[HSP90 Signaling Pathway

Inhibition Deacetylation | ispq

Disraption """ """

Her-2 Degradation

-—
Her-2/HSP90 Complex

Click to download full resolution via product page

Caption: Entinostat disrupts the Her-2/HSP90 complex, leading to Her-2 degradation.

Experimental Workflow for Chemical Synthesis
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Starting Materials

Pyridin-3-ylmethanol 4-(Aminomethyl)benzoic acid o-Phenylenediamine

Synthesis Steps

Activation of Pyridin-3-ylmethanol

Coupling to form Intermediate 1

Amide Coupling with o-Phenylenediamine

Purification and Analysis

Purification (Chromatography/
Recrystallization)

:

Characterization (NMR, MS)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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